Technical Guide: Synthesis and Properties of Methyl 2,2-difluoropropanoate
Technical Guide: Synthesis and Properties of Methyl 2,2-difluoropropanoate
Executive Summary
Methyl 2,2-difluoropropanoate (CAS: 38650-84-9) is a critical fluorinated aliphatic building block used extensively in medicinal chemistry and agrochemical development.[1][2] As a gem-difluoro ester, it serves as a lipophilic bioisostere for carbonyl and ether moieties, enhancing metabolic stability and membrane permeability in drug candidates. This guide details its physicochemical profile, validated synthesis protocols via deoxofluorination, mechanistic insights, and safety handling procedures.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]
Methyl 2,2-difluoropropanoate is a colorless, volatile liquid.[3] Its geminal fluorine atoms induce a strong electron-withdrawing effect, influencing the reactivity of the ester group and the acidity of adjacent protons (though the alpha-position is fully substituted).
| Property | Data |
| CAS Number | 38650-84-9 |
| IUPAC Name | Methyl 2,2-difluoropropanoate |
| Molecular Formula | C₄H₆F₂O₂ |
| Molecular Weight | 124.09 g/mol |
| Boiling Point | 93–95 °C (at 760 mmHg) |
| Density | 1.182 g/mL (at 20 °C) |
| Refractive Index | |
| Flash Point | -3 °C (Closed Cup) |
| Solubility | Soluble in MeOH, DCM, THF, Et₂O; Immiscible with water |
| Storage | 2–8 °C (Refrigerate), Inert atmosphere (Ar/N₂) |
Synthetic Routes[4][10][11][12]
Method A: Nucleophilic Deoxofluorination of Methyl Pyruvate (Primary Route)
The most direct and widely employed laboratory synthesis involves the deoxofluorination of methyl pyruvate using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This method directly converts the
Reaction Scheme
Protocol
-
Preparation: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Solvent Charge: Add anhydrous Dichloromethane (DCM, 100 mL) and Methyl Pyruvate (10.2 g, 100 mmol). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dropwise, add DAST (19.4 g, 120 mmol, 1.2 equiv) over 30 minutes. Caution: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion by ¹⁹F NMR (disappearance of DAST signal, appearance of product quartet at approx -102 ppm).
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 50 mL).
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate carefully (product is volatile). Purify via fractional distillation at atmospheric pressure (collect fraction boiling at 93–95 °C).
Critical Note: DAST can be shock-sensitive and releases HF upon hydrolysis. Deoxo-Fluor is a safer, more thermally stable alternative that can be used under identical conditions.
Method B: Esterification of 2,2-Difluoropropionic Acid
Used when the acid precursor is available or generated via Halex reactions.
Protocol
-
Dissolve 2,2-difluoropropionic acid (1 equiv) in anhydrous Methanol (10 vol).
-
Add catalytic conc. H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0 °C.
-
Reflux for 4 hours.
-
Concentrate and distill to isolate the ester.
Mechanism of Action: Deoxofluorination
The conversion of the ketone to the gem-difluoride proceeds via a nucleophilic attack by the sulfur-nitrogen species, followed by fluoride displacement.
Figure 1: Mechanism of DAST-mediated deoxofluorination. The oxygen of the carbonyl attacks the sulfur center of DAST, eliminating HF. The resulting intermediate undergoes nucleophilic substitution by fluoride ions to form the gem-difluoro linkage.
Applications in Drug Discovery[4]
Bioisosterism
The gem-difluoro (
-
Carbonyl group (
): Similar bond angle (~110°) and dipole, but non-reactive toward nucleophiles. -
Ether oxygen (
): Similar steric bulk and polarity but lipophilic.
Metabolic Stability
Substitution of hydrogen with fluorine at the
Synthetic Utility
-
Precursor to 2,2-Difluoropropanol: Reduction with NaBH₄ yields the alcohol, a solvent and intermediate.
-
Difluorocarbene Source: Under specific conditions (though less common than the fluorosulfonyl analog), it can generate difluorocarbene for cyclopropanation reactions.[4]
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H225 | Highly flammable liquid and vapor. |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge (Flash point -3 °C).[5]
-
Incompatibility: Avoid strong oxidizing agents, strong bases, and moisture (if using DAST for synthesis).
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
-
Synthesis via DAST: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578. Link
-
Deoxo-Fluor Utility: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[6] Journal of Organic Chemistry, 1999, 64(19), 7048–7054. Link
-
Physical Properties: TCI Chemicals Product Page for Methyl 2,2-difluoropropanoate (M3960). Link
-
Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
-
Safety Data: Enamine Safety Data Sheet for Methyl 2,2-difluoropropanoate (CAS 38650-84-9).[1] Link
Sources
- 1. 28781-85-3|Ethyl 2,2-Difluoropropionate|BLD Pharm [bldpharm.com]
- 2. 325690-13-9|Methyl (S)-2-fluoropropionate|BLD Pharm [bldpharm.com]
- 3. 38650-84-9 / Methyl 2,2-difluoropropanoate | BTCpharm华祥医药 [btcpharm.com]
- 4. 38650-84-9 | Methyl 2,2-difluoropropanoate [fluoromart.com]
- 5. Methyl 2,2-Difluoropropanoate | 38650-84-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
